BenchChemオンラインストアへようこそ!

3-((Cyclohexylmethyl)sulfonyl)azetidine

Lipophilicity Membrane permeability Physicochemical profiling

3-((Cyclohexylmethyl)sulfonyl)azetidine (CAS 1892901-52-8) is a 3-sulfonyl-substituted azetidine featuring a cyclohexylmethyl appendage joined to the sulfone group via a methylene spacer. Its molecular formula is C₁₀H₁₉NO₂S with a molecular weight of 217.33 g/mol.

Molecular Formula C10H19NO2S
Molecular Weight 217.33 g/mol
CAS No. 1892901-52-8
Cat. No. B1411945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Cyclohexylmethyl)sulfonyl)azetidine
CAS1892901-52-8
Molecular FormulaC10H19NO2S
Molecular Weight217.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CS(=O)(=O)C2CNC2
InChIInChI=1S/C10H19NO2S/c12-14(13,10-6-11-7-10)8-9-4-2-1-3-5-9/h9-11H,1-8H2
InChIKeyQOBQROGTSJMNAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((Cyclohexylmethyl)sulfonyl)azetidine (CAS 1892901-52-8): Physicochemical Baseline and Structural Classification for Procurement Decisions


3-((Cyclohexylmethyl)sulfonyl)azetidine (CAS 1892901-52-8) is a 3-sulfonyl-substituted azetidine featuring a cyclohexylmethyl appendage joined to the sulfone group via a methylene spacer. Its molecular formula is C₁₀H₁₉NO₂S with a molecular weight of 217.33 g/mol . The compound contains a strained four-membered azetidine ring bearing a sulfonyl (-SO₂-) group at the 3-position, further elaborated with a cyclohexylmethyl moiety that introduces both hydrophobic bulk and conformational flexibility [1]. Computed physicochemical properties include a LogP of 0.9533, a topological polar surface area (TPSA) of 46.17 Ų, three hydrogen bond acceptors, one hydrogen bond donor, and three rotatable bonds . The compound is commercially available as a research-grade building block at 98% purity and falls within lead-like and fragment-based drug discovery physicochemical space (MW < 250, LogP < 3, TPSA < 140 Ų).

Why 3-((Cyclohexylmethyl)sulfonyl)azetidine Cannot Be Interchanged with Common 3-Sulfonyl Azetidine Analogs


Substitution among 3-sulfonyl azetidine analogs is not straightforward because the identity and attachment mode of the sulfonyl substituent exert discrete, measurable effects on lipophilicity, conformational flexibility, and hydrogen-bonding capacity—three parameters that directly govern membrane permeability, target binding, and metabolic fate [1]. The target compound's cyclohexylmethylsulfonyl group differs from the closest analog, 3-(cyclohexylsulfonyl)azetidine (CAS 1706442-80-9), by the presence of a single methylene (-CH₂-) spacer inserted between the cyclohexyl ring and the sulfone. This seemingly minor structural variation produces a LogP shift of approximately +0.40 units (0.95 vs. 0.55) and changes the rotatable bond count from one in the direct-attached analog to three in the target compound . Such differences can alter oral absorption potential, off-target promiscuity risk, and CYP-mediated metabolic susceptibility in ways that are not predictable from simple potency comparisons alone. Furthermore, systematic Cell Painting studies on stereoisomeric azetidine libraries have demonstrated that even single appendage changes on the azetidine core produce distinct, quantitatively separable biological fingerprint profiles [2]. Generic substitution without empirical verification of these parameters risks introducing confounding pharmacokinetic or pharmacodynamic variables into reproducible experimental workflows.

Quantitative Differentiation Evidence for 3-((Cyclohexylmethyl)sulfonyl)azetidine (CAS 1892901-52-8) vs. Closest Analogs


LogP Differentiation: Methylene Spacer Increases Lipophilicity by +0.40 Log Units vs. Direct Cyclohexyl-Sulfonyl Analog

The target compound 3-((Cyclohexylmethyl)sulfonyl)azetidine exhibits a computed LogP of 0.9533 , which is 0.40 log units higher than its closest structural analog, 3-(cyclohexylsulfonyl)azetidine (CAS 1706442-80-9, LogP = 0.55) . This difference arises from the insertion of a single methylene (-CH₂-) spacer between the cyclohexyl ring and the sulfone group. The +0.40 LogP increase places the target compound in a more favorable window for passive membrane permeability (typically LogP 1–3 for optimal oral absorption) while still remaining below the Lipinski threshold of LogP ≤ 5. In contrast, 3-(propane-2-sulfonyl)azetidine hydrochloride has a computed LogP of −0.39 [1], underscoring how even alkyl sulfonyl appendage identity can shift lipophilicity by over a full log unit across the 3-sulfonyl azetidine series.

Lipophilicity Membrane permeability Physicochemical profiling

Rotatable Bond Count and Conformational Flexibility: 3 Rotatable Bonds vs. 1 in Direct Cyclohexyl-Sulfonyl Analog

3-((Cyclohexylmethyl)sulfonyl)azetidine possesses three rotatable bonds (the exocyclic C–S bond between azetidine and sulfone, and the two bonds within the -CH₂-cyclohexyl linker) . In contrast, 3-(cyclohexylsulfonyl)azetidine (CAS 1706442-80-9) has the cyclohexyl ring directly attached to the sulfone sulfur, resulting in only one rotatable exocyclic bond (C–S) and a more conformationally restricted geometry . The additional two rotatable bonds in the target compound provide greater conformational sampling capacity, which can influence the entropic component of target binding (ΔS_binding) and may enable the compound to access binding pocket sub-pockets that the more rigid analog cannot. This difference is directly encoded in the SMILES strings: O=S(=O)(CC1CCCCC1)C1CNC1 (target, methylene spacer present) vs. O=S(=O)(C1CCCCC1)C1CNC1 (comparator, direct attachment) .

Conformational entropy Target binding Molecular flexibility

Patent Landscape: Cyclohexyl Azetidine Scaffold Validated in JAK and CCR2 Inhibitor Patent Families

The cyclohexyl azetidine structural motif is independently claimed in two major patent families targeting distinct therapeutic mechanisms. Incyte Corporation's US Patent Application US20130045963 broadly claims cyclohexyl azetidine derivatives as modulators of Janus kinase (JAK) activity, covering inflammatory disorders, autoimmune diseases, and cancer [1]. Separately, US Patent Application US20110306592 claims substituted cyclohexyl azetidine compounds as antagonists of the chemoattractant cytokine receptor 2 (CCR2), with demonstrated utility in type II diabetes, obesity, and asthma [2]. A development candidate from the 4-azetidinyl-1-aryl-cyclohexane CCR2 antagonist series, compound 8d, displayed hCCR2 binding affinity with IC₅₀ = 37 nM and functional chemotaxis antagonism with IC₅₀ = 30 nM [3]. The target compound, 3-((cyclohexylmethyl)sulfonyl)azetidine, contains the core cyclohexyl-azetidine fragment recognized in these patent families but introduces a sulfonyl linkage not explicitly exemplified in the published examples, representing a structurally distinct and potentially novel sub-series within the broader cyclohexyl azetidine pharmacophore space.

Kinase inhibition GPCR antagonism Patent landscape Intellectual property

Fragment-Like Physicochemical Profile: MW 217, TPSA 46.17 Ų, and Compliance with Multiple Drug-Likeness Rules

3-((Cyclohexylmethyl)sulfonyl)azetidine possesses a physicochemical profile consistent with fragment-based and lead-like screening criteria [1]. Its molecular weight (217.33 Da) falls within the fragment range (MW < 250–300 Da), its TPSA (46.17 Ų) is well below the Veber threshold of 140 Ų, and its computed LogP (0.95) resides in the optimal range for oral bioavailability . The compound satisfies Lipinski's Rule of Five (MW < 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) and Veber's rules (rotatable bonds ≤ 10, TPSA ≤ 140 Ų). Compared to 3-(phenylsulfonyl)azetidine (CAS 1206970-11-7, MW 197.26, C₉H₁₁NO₂S) , the target compound substitutes a planar aromatic ring with a saturated cyclohexyl group, increasing Fsp³ (fraction of sp³-hybridized carbons) from approximately 0.22 to approximately 0.80, which is associated with improved clinical success rates due to enhanced three-dimensionality and reduced aromatic ring count [2].

Fragment-based drug discovery Lead-likeness Drug-likeness Physicochemical filters

Synthetic Divergence: Azetidine Sulfonyl Chemistry Enables Late-Stage Diversification via Defluorosulfonylation

Azetidine sulfonyl fluorides (ASFs) have been established as versatile synthetic intermediates that undergo defluorosulfonylation (deFS) under mild thermal conditions (60 °C) to generate azetidine carbocation equivalents capable of coupling with a broad range of nucleophiles [1]. This chemistry enables the preparation of azetidine-sulfoximine, -phosphonate, and -heterocyclic derivatives that lack comparable carbonyl analogs, providing access to novel chemical space [1]. The JACS 2024 study demonstrated the synthetic utility of ASF reagents through the preparation of 11 distinct drug analogs, and further showed that productive deFS reactions with E3 ligase recruiters such as pomalidomide yield novel degrader motifs and potential PROTAC linkers [1]. While 3-((cyclohexylmethyl)sulfonyl)azetidine is the sulfone (oxidized S(VI) form) rather than the sulfonyl fluoride, it can serve as a precursor or comparative reference compound for sulfonyl fluoride-based diversification strategies. The established chemistry of the azetidine sulfonyl fluoride class provides a validated synthetic roadmap for elaborating the target compound into more complex drug-like molecules.

Synthetic chemistry Late-stage functionalization Sulfonyl fluoride PROTAC linker

Recommended Application Scenarios for 3-((Cyclohexylmethyl)sulfonyl)azetidine Based on Quantitative Differentiation Evidence


Fragment-Based Screening Library Enrichment with sp³-Rich, Lead-Like Chemical Matter

With MW 217, TPSA 46.17 Ų, LogP 0.95, and Fsp³ ≈ 0.80, this compound is ideally suited for inclusion in fragment screening libraries seeking to enrich sp³-rich, three-dimensional chemical space [1][2]. Its fragment-like physicochemical profile (satisfying both Lipinski and Veber rules) and high saturated carbon fraction address the documented correlation between Fsp³ and clinical candidate success [3]. Unlike the aromatic analog 3-(phenylsulfonyl)azetidine (Fsp³ ≈ 0.22), the target compound's saturated cyclohexylmethyl appendage provides higher three-dimensionality without sacrificing the hydrogen-bonding capacity of the sulfone group. Procurement for fragment library construction should prioritize this compound when the screening objective is to identify hit matter with balanced polarity and conformational flexibility.

Medicinal Chemistry Exploration of Novel Cyclohexyl Azetidine Chemical Space for JAK or CCR2 Target Programs

The cyclohexyl azetidine core is independently validated in patent families targeting JAK kinases (Incyte, US20130045963) [1] and CCR2 (US20110306592) [2], with the CCR2 series having produced a development candidate (compound 8d, hCCR2 IC₅₀ 37 nM, chemotaxis IC₅₀ 30 nM) [3]. 3-((Cyclohexylmethyl)sulfonyl)azetidine represents a structurally distinct entry point into this privileged scaffold space, featuring a sulfonyl connectivity not exemplified in the published patent examples. The compound's LogP of 0.95 and TPSA of 46.17 predict favorable drug-like properties for oral administration . Medicinal chemistry teams pursuing JAK or CCR2 target programs should consider this compound as a structurally novel starting point for hit-to-lead optimization, particularly where differentiation from existing patent exemplified matter is a strategic objective.

Physicochemical Comparator for Structure-Activity Relationship (SAR) Studies of Sulfonyl Azetidine Series

The quantifiable differences between 3-((cyclohexylmethyl)sulfonyl)azetidine and its closest analogs make it valuable as a physicochemical comparator in systematic SAR campaigns. Its LogP of 0.95 contrasts with 3-(cyclohexylsulfonyl)azetidine (LogP 0.55) [1][2], and its 3 rotatable bonds differ from the ~1 rotatable bond of the direct-attached analog [1]. These parameter pairs (ΔLogP +0.40, ΔRotB +2) allow researchers to probe the effect of the methylene spacer on target affinity, selectivity, metabolic stability, and cellular activity in matched molecular pair analyses. The compound also serves as a benchmark for comparing the effects of alkyl (cyclohexylmethyl) vs. aromatic (phenyl) sulfonyl substitution on biological activity profiles, leveraging the Cell Painting finding that appendage identity on azetidine cores produces quantitatively distinct morphological fingerprints [3].

Synthetic Building Block for Sulfonyl Fluoride Chemistry and PROTAC Linker Development

The 2024 JACS report on azetidine sulfonyl fluorides established that azetidine sulfonyl derivatives undergo mild defluorosulfonylation (60 °C) to generate carbocation equivalents, enabling coupling with diverse nucleophiles and synthesis of 11 distinct drug analogs [1]. Productive reactions with E3 ligase recruiters such as pomalidomide produce novel PROTAC linker motifs [1]. While 3-((cyclohexylmethyl)sulfonyl)azetidine is the sulfone rather than sulfonyl fluoride, it can serve as a precursor, reference standard, or comparative building block within sulfonyl fluoride-based diversification workflows. Procurement for synthetic methodology development should consider this compound alongside sulfonyl fluoride variants to benchmark reaction outcomes, validate intermediate structures, and explore chemical space inaccessible via the sulfonyl fluoride alone.

Quote Request

Request a Quote for 3-((Cyclohexylmethyl)sulfonyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.